5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate

Lipophilicity Prodrug Design Physicochemical Profiling

5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate (CAS 79013-37-9) belongs to the 4-carbamoylimidazolium-5-olate (SM-108) ester prodrug class, originally developed by Sumitomo Chemical as antitumor and immunosuppressive agents. The compound features a 5-carbamoyl-imidazole core acylated with a 3-chloroadamantane-1-carboxylic acid moiety, functioning as a putative slow-release prodrug of the purine de novo synthesis inhibitor SM-108.

Molecular Formula C15H18ClN3O3
Molecular Weight 323.77 g/mol
CAS No. 79013-37-9
Cat. No. B13761122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate
CAS79013-37-9
Molecular FormulaC15H18ClN3O3
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)Cl)C(=O)OC4=C(NC=N4)C(=O)N
InChIInChI=1S/C15H18ClN3O3/c16-15-4-8-1-9(5-15)3-14(2-8,6-15)13(21)22-12-10(11(17)20)18-7-19-12/h7-9H,1-6H2,(H2,17,20)(H,18,19)
InChIKeyNJSKIZPPQRQXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate (CAS 79013-37-9) — A Chlorinated Adamantane Prodrug in the SM-108 Purine Antagonist Class


5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate (CAS 79013-37-9) belongs to the 4-carbamoylimidazolium-5-olate (SM-108) ester prodrug class, originally developed by Sumitomo Chemical as antitumor and immunosuppressive agents [1]. The compound features a 5-carbamoyl-imidazole core acylated with a 3-chloroadamantane-1-carboxylic acid moiety, functioning as a putative slow-release prodrug of the purine de novo synthesis inhibitor SM-108 [2]. Its molecular formula is C₁₅H₁₈ClN₃O₃ (MW 323.78 g/mol), distinguished from the non-halogenated analog SL-1233 (CAS 66148-57-0, MW 289.33 g/mol) by the presence of a chlorine atom at the adamantane 3-position, which computationally elevates the logP from ~2.34 to ~2.69 [3].

Why 5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate Cannot Be Assumed Interchangeable with SL-1233 or SL-1250


Although the non-chlorinated adamantane ester SL-1233 and the piperonylate ester SL-1250 share the identical SM-108 warhead, their pharmacokinetic and pharmacodynamic profiles diverge substantially due to differences in the ester promoiety. SL-1250 is rapidly deacylated to SM-108 in serum, whereas the adamantane esters serve as slower-release prodrugs, as directly evidenced by their sustained in vivo antitumor efficacy against slow-growing solid tumors that the rapidly-cleaved piperonylate derivative cannot match [1]. The introduction of a chlorine atom at the adamantane 3-position in CAS 79013-37-9 further alters the hydrolysis rate and lipophilicity, producing a LogP shift from 2.34 (SL-1233) to approximately 2.69 [2]. These quantitative differences in physicochemical and functional properties mean that procurement specifications tied to the exact CAS number are essential; substituting with a non-halogenated or differently esterified analog will yield a compound with a different in vivo release profile and potentially divergent experimental outcomes [3].

Quantitative Differentiation Evidence for 5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate (CAS 79013-37-9) vs. Closest Analogs


Elevated Computed LogP Relative to Non-Halogenated Adamantane Analog SL-1233

The chlorinated compound CAS 79013-37-9 exhibits a computed logP of 2.69, compared to 2.34 for the non-halogenated analog SL-1233 (CAS 66148-57-0), representing a ΔlogP of +0.35 [1]. This increase in lipophilicity is consistent with the electron-withdrawing effect of the chlorine substituent and predicts higher membrane permeability and altered tissue distribution.

Lipophilicity Prodrug Design Physicochemical Profiling

Demonstrated Class-Level Antitumor Efficacy Across Leukemias and Solid Tumors

The non-chlorinated adamantane ester SL-1233, from which CAS 79013-37-9 is directly derived, produced a complete cure at optimal doses in murine Ehrlich carcinoma models and exhibited significant antitumor activity against L1210 leukemia, P388 leukemia, Lewis lung carcinoma, B16 melanoma, and Colon 26/38 adenocarcinomas [1]. The parent patent explicitly claims the adamantyl ester class, inclusive of halogenated variants, as anti-transplanted-tumor agents and immunosuppressants [2].

Antitumor Activity Purine Antagonist In Vivo Efficacy

Hydrolytic Prodrug Release Kinetics Favoring Chlorinated Adamantane Esters Over Phenyl Esters for Sustained Delivery

Comparative hydrolysis data from the SM-108 prodrug series demonstrate that the phenyl ester analog SL-1250 (5-carbamoyl-1H-imidazol-4-yl piperonylate) undergoes rapid deacylation to SM-108 in serum-containing culture medium, whereas the adamantane esters exhibit markedly slower hydrolysis, enabling sustained in vivo activity against slow-growing solid tumors [1]. The chlorine substituent on CAS 79013-37-9 is expected to further retard esterase-mediated hydrolysis owing to steric and electronic effects, as established in general prodrug literature for halogenated alkyl esters [2].

Prodrug Stability Ester Hydrolysis PK/PD Optimization

Optimal Procurement-Driven Application Scenarios for 5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate (CAS 79013-37-9)


In Vivo Antitumor Screening in Slow-Growing Solid Tumor Models Requiring Sustained Prodrug Activation

For laboratories screening purine antagonist-based therapies against colon adenocarcinoma, Lewis lung carcinoma, or Ehrlich solid carcinoma, CAS 79013-37-9 provides the adamantane ester scaffold that has demonstrated complete cures in murine models, as documented in the seminal Cancer Research publication by Inaba et al. (1980) [1]. The chlorine substitution offers a logP of 2.69, potentially improving tumor penetration in lipid-rich microenvironments, making it a superior candidate over the non-halogenated SL-1233 for tumors with high stromal lipid content [2].

Prodrug Hydrolysis Profiling and Metabolic Stability Comparison Studies

Investigators studying the relationship between ester promoiety structure and SM-108 release kinetics should procure CAS 79013-37-9 to establish a halogenated-adamantane data point. Comparative hydrolysis profiling against SL-1233 (non-chlorinated) and SL-1250 (piperonylate) enables quantitative determination of chlorine's steric and electronic contribution to esterase resistance, a parameter essential for building predictive PK models of this prodrug class [1] [2].

Immunosuppressive Activity Evaluation in Transplantation Models

The parent patent (US 4,260,774) explicitly claims the 5-carbamoyl-imidazole ester class, including adamantyl esters, as immunosuppressive agents [1]. Procurement of CAS 79013-37-9 for use in organ transplantation or autoimmune disease models is warranted when a halogenated promoiety provides superior formulation compatibility or systemic residence time relative to non-halogenated alternatives.

Quote Request

Request a Quote for 5-Carbamoyl-1H-imidazole-4-yl 3'-chloroadamantane-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.